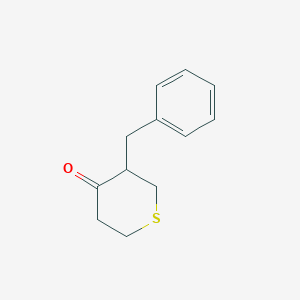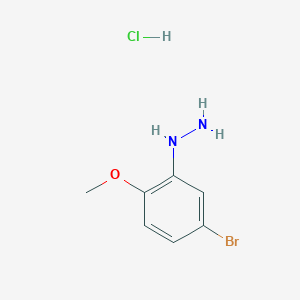
(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include amines or alcohols.
Coupling Reactions: Products are typically biaryl compounds.
Applications De Recherche Scientifique
(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride involves its interaction with various molecular targets:
Nucleophilic Addition: The hydrazine group can add to carbonyl compounds, forming hydrazones.
Redox Reactions: The compound can undergo oxidation or reduction, affecting cellular redox states.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride
- (5-Bromo-2-methoxyphenyl)hydrazine
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate
Comparison:
- (5-Bromo-2-hydroxyphenyl)hydrazinehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties .
- (5-Bromo-2-methoxyphenyl)hydrazine: Lacks the hydrochloride salt, which affects its stability and solubility .
- (5-Bromo-2-methoxyphenyl)hydrazine mesylate: Contains a mesylate group, which can influence its reactivity in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C7H10BrClN2O |
|---|---|
Poids moléculaire |
253.52 g/mol |
Nom IUPAC |
(5-bromo-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
Clé InChI |
HAFDAUZPBNGQMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


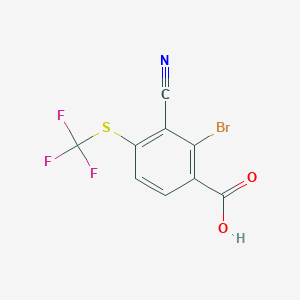

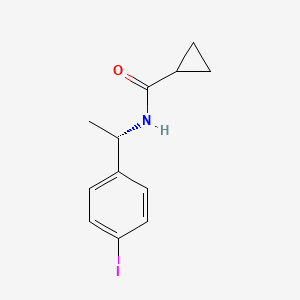
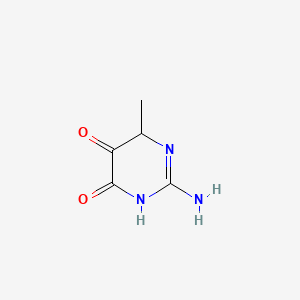
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
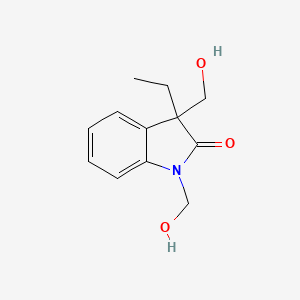



![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)
